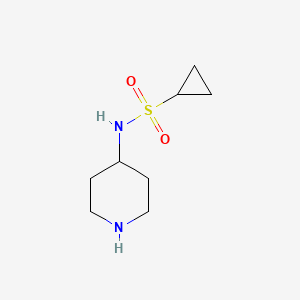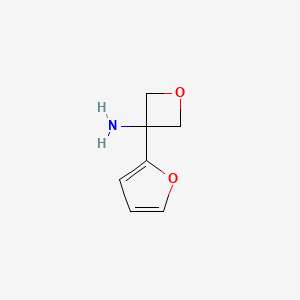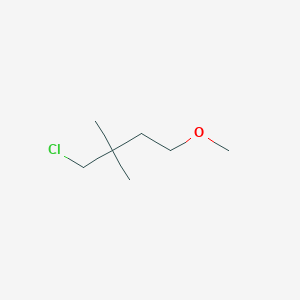
1-Chloro-4-methoxy-2,2-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-methoxy-2,2-dimethylbutane is an organic compound with the molecular formula C7H15ClO. It is a derivative of butane, featuring a chlorine atom, a methoxy group, and two methyl groups attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxy-2,2-dimethylbutane can be synthesized through several methods. One common approach involves the chlorination of 4-methoxy-2,2-dimethylbutane using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. Catalysts such as aluminum chloride (AlCl3) can be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-methoxy-2,2-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols.
Bases: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Oxidizing Agents: Potassium permanganate, chromium trioxide (CrO3).
Major Products:
Alcohols: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Aldehydes and Carboxylic Acids: Formed through oxidation reactions.
Applications De Recherche Scientifique
1-Chloro-4-methoxy-2,2-dimethylbutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mécanisme D'action
The mechanism of action of 1-chloro-4-methoxy-2,2-dimethylbutane involves its interaction with various molecular targets. The chlorine atom and methoxy group can participate in nucleophilic substitution and elimination reactions, respectively. These reactions can alter the compound’s structure and reactivity, leading to the formation of new products with different properties.
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atom is replaced by nucleophiles, altering the compound’s structure.
Elimination: The methoxy group can be removed under basic conditions, forming alkenes.
Comparaison Avec Des Composés Similaires
1-Chloro-4-methoxy-2,2-dimethylbutane can be compared with other similar compounds, such as:
1-Chloro-2,2-dimethylbutane: Lacks the methoxy group, leading to different reactivity and applications.
2,2-Dimethylbutane: Lacks both the chlorine and methoxy groups, resulting in significantly different chemical behavior.
1-Chloro-4-methoxy-2-methylbutane: Similar structure but with a different substitution pattern, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C7H15ClO |
|---|---|
Poids moléculaire |
150.64 g/mol |
Nom IUPAC |
1-chloro-4-methoxy-2,2-dimethylbutane |
InChI |
InChI=1S/C7H15ClO/c1-7(2,6-8)4-5-9-3/h4-6H2,1-3H3 |
Clé InChI |
ZBBAHXHAHSMNIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCOC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




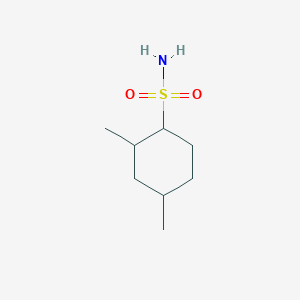
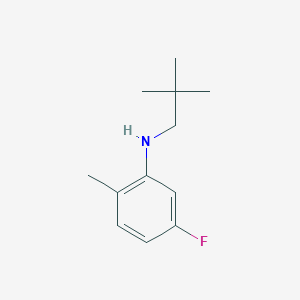
![7-[(Benzyloxy)carbonyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13220425.png)
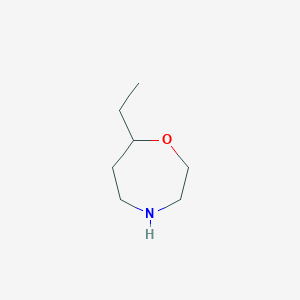
![Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13220439.png)
![7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13220443.png)
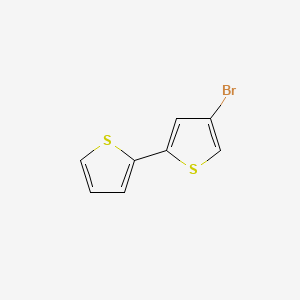
![2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13220456.png)
![Bicyclo[2.2.2]octane-2-sulfonyl chloride](/img/structure/B13220469.png)

